

Comparative Analysis of CTP Synthetase-IN-1 Cross-Reactivity with other Nucleotide Synthases

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Compound of Interest						
Compound Name:	CTP Synthetase-IN-1					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **CTP Synthetase-IN-1**, a potent inhibitor of CTP Synthase (CTPS), with a focus on its cross-reactivity profile against other key nucleotide synthases. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound for its intended targets, CTPS1 and CTPS2.

Introduction to CTP Synthetase-IN-1

CTP Synthetase-IN-1 is a small molecule inhibitor targeting CTP synthase, a critical enzyme in the de novo biosynthesis of pyrimidine nucleotides. Specifically, CTPS catalyzes the ATP-dependent conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][2][3] In humans, two isoforms of this enzyme exist, CTPS1 and CTPS2, both of which are inhibited by CTP Synthetase-IN-1.[4][5] Due to the crucial role of CTP in proliferating cells, inhibitors of CTPS are of significant interest for the development of therapeutics targeting cancer and inflammatory diseases.[4]

Performance Data: Potency and Isoform Selectivity



CTP Synthetase-IN-1 demonstrates high potency against both human CTPS1 and CTPS2, with IC50 values in the nanomolar range. The compound also shows comparable activity against rodent orthologs.

Target Enzyme	Species	IC50 (nM)	Reference	
hCTPS1	Human	32	[4]	
hCTPS2	Human	18	[4]	
rCTPS1	Rat	27	[4]	
rCTPS2	Rat	23	[4]	
mCTPS1	Mouse	26	[4]	
mCTPS2	Mouse	33	[4]	

Cross-Reactivity with Other Nucleotide Synthases

A critical aspect of a targeted inhibitor's profile is its selectivity over other related enzymes. This section evaluates the cross-reactivity of **CTP Synthetase-IN-1** against other key nucleotide synthases.

Currently, there is no publicly available direct experimental data on the cross-reactivity of **CTP Synthetase-IN-1** against other nucleotide synthases such as GTP synthase, ATP synthase, or thymidylate synthase.

To provide a comparative context, the selectivity profiles of other known CTP synthase inhibitors are discussed below. This information highlights the varying degrees of selectivity observed within this class of inhibitors.



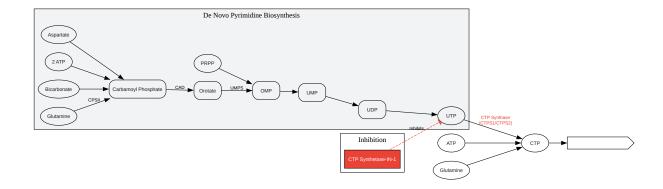
Inhibitor	Primary Target(s)	Known Off- Target(s) / Cross- Reactivity	Mechanism of Action	Reference
3-Deazauridine	CTPS1 and CTPS2	Can be incorporated into RNA.[6]	Uridine analog, competitive inhibitor with respect to UTP. [5][7]	[5][8]
Cyclopentenyl Cytosine (CPEC)	CTPS	Activated intracellularly to its triphosphate form (CPEC-TP), which is a noncompetitive inhibitor.[2][3][9]	Cytidine analogue.[2][3][9] [10]	[2][3][9]
Acivicin	Glutamine- dependent amidotransferase s (including CTPS)	Carbamoyl- phosphate synthetase II, amidophosphorib osyltransferase, and y- glutamyltranspep tidase.[11][12] [13]	Glutamine analog, covalently binds to the active site. [6][11]	[11][12]

This table illustrates that other inhibitors of CTP synthase exhibit different mechanisms and off-target profiles. For instance, Acivicin's broader activity against glutamine-dependent enzymes underscores the importance of assessing the selectivity of newer compounds like CTP Synthetase-IN-1. The lack of such data for CTP Synthetase-IN-1 represents a key knowledge gap.



Signaling Pathway and Experimental Workflow Diagrams

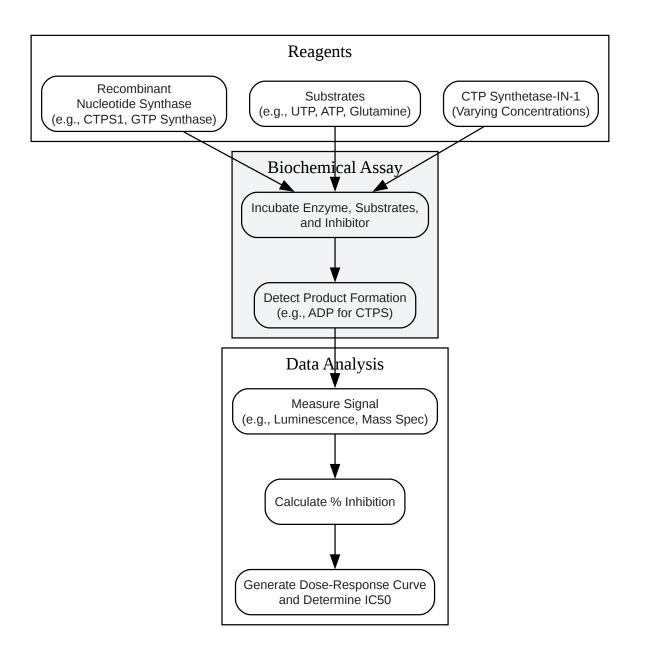
To visually represent the biological context and experimental procedures relevant to the study of **CTP Synthetase-IN-1**, the following diagrams are provided.



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Caption: De Novo Pyrimidine Synthesis Pathway and Inhibition by CTP Synthetase-IN-1.





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Validation & Comparative





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